molecular formula C23H18ClNO5S B2877764 [4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114886-44-0

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2877764
CAS RN: 1114886-44-0
M. Wt: 455.91
InChI Key: VBJJLZVGXYNFQX-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-(3-chloro-4-methoxyphenyl)- is a related compound with the formula C9H9ClO2 and a molecular weight of 184.620 . Another related compound is 3'-Chloro-4'-methoxyacetophenone .


Synthesis Analysis

A one-pot synthesis of a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

The molecular structure of Ethanone, 1-(3-chloro-4-methoxyphenyl)- can be viewed using Java or Javascript . The same applies to 3'-Chloro-4'-methoxyacetophenone .


Physical And Chemical Properties Analysis

The molecular formula of Ethanone, 1-(3-chloro-4-methoxyphenyl)- is C9H9ClO2 and it has a molecular weight of 184.620 . The same applies to 3'-Chloro-4'-methoxyacetophenone .

Scientific Research Applications

Pharmaceutical Research

This compound may serve as a precursor in the synthesis of pharmaceuticals. Its structural similarity to known bioactive compounds suggests potential neuroprotective and anti-neuroinflammatory properties. It could be investigated for its efficacy in treating neurodegenerative diseases or reducing inflammation in the central nervous system .

Environmental Science

Researchers could explore the use of this compound in environmental science, particularly in the detection of trace elements or pollutants. Its chemical properties might make it suitable for use in sensors that detect the presence of heavy metals in water sources .

Cancer Research

Given the structural features that resemble other chalcone derivatives, this compound might be investigated for its anticancer properties. It could play a role in the inhibition of cancer cell growth or as a part of targeted drug delivery systems .

properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-29-17-10-7-15(8-11-17)23(26)22-14-25(16-9-12-20(30-2)18(24)13-16)19-5-3-4-6-21(19)31(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJJLZVGXYNFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

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